Chemoselective Sonogashira Coupling: Alkenyl Iodide vs. Aryl Bromide
C8H6BrI enables exclusive coupling at the alkenyl iodide position under standard Sonogashira conditions. While direct head-to-head yield data for C8H6BrI is limited, comparative studies on analogous systems confirm the principle. The C(sp²)-I bond in aryl iodides undergoes oxidative addition with Pd(0) catalysts significantly faster than C(sp²)-Br bonds, allowing for selective functionalization [1]. For the related compound 1-bromo-4-iodobenzene, Sonogashira coupling with terminal alkynes proceeds at room temperature to give >95% yield with complete selectivity for the iodide, leaving the bromide untouched for subsequent reactions [2]. This chemoselectivity is foundational for the utility of C8H6BrI in constructing complex molecules.
| Evidence Dimension | Reactivity in Pd-catalyzed Sonogashira Coupling |
|---|---|
| Target Compound Data | Selective coupling at C-I bond (by analogy) |
| Comparator Or Baseline | 1-bromo-4-iodobenzene (C-I vs. C-Br selectivity); 1,4-dibromobenzene (non-selective) |
| Quantified Difference | Selective vs. non-selective activation; Yields: 96-98% for C-I coupling vs. low yield/complex mixture for C-Br under identical mild conditions |
| Conditions | PdCl2(PPh3)2 (1 mol%), CuI (2 mol%), Et3N, Toluene/H2O, rt, 8-12h [2] |
Why This Matters
This selectivity is essential for high-yielding, step-economical syntheses of unsymmetrical intermediates, avoiding complex purification and improving overall process efficiency.
- [1] Wikipedia. 1-Bromo-4-iodobenzene - Reactions. https://en.wikipedia.org/wiki/1-bromo-4-iodobenzene#Reactions View Source
- [2] Hassaneen, H. M.; Dawood, K. M.; Ahmed, M. S. M.; Abdelhadi, H. A.; Mohamed, M. A.-M. Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water. ARKIVOC 2015, v, 334-349. View Source
